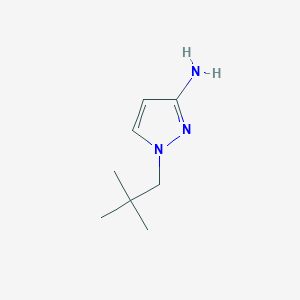
4-(Bromomethyl)-2-methylheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-2-methylheptane is an organic compound characterized by a bromomethyl group attached to a heptane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2-methylheptane typically involves the bromination of 2-methylheptane. One common method includes the use of N-bromosuccinimide (NBS) in the presence of light or a radical initiator to selectively brominate the methyl group . The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of bromine or brominating agents like NBS in large-scale reactors with controlled temperature and pressure conditions is common .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Bromomethyl)-2-methylheptane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide, cyanide, or amines to form alcohols, nitriles, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The bromomethyl group can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH₃) in polar solvents like water or alcohols.
Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in aprotic solvents.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral conditions.
Major Products:
Alcohols, Nitriles, Amines: From substitution reactions.
Alkenes: From elimination reactions.
Carboxylic Acids, Aldehydes: From oxidation reactions.
Applications De Recherche Scientifique
4-(Bromomethyl)-2-methylheptane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its role in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-2-methylheptane primarily involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in other molecules, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic pathways to create complex organic molecules .
Comparaison Avec Des Composés Similaires
4-(Chloromethyl)-2-methylheptane: Similar structure but with a chlorine atom instead of bromine.
4-(Iodomethyl)-2-methylheptane: Similar structure but with an iodine atom instead of bromine.
2-Bromo-2-methylheptane: Bromine atom attached to a different carbon in the heptane chain.
Uniqueness: 4-(Bromomethyl)-2-methylheptane is unique due to the specific positioning of the bromomethyl group, which imparts distinct reactivity and properties compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it undergoes .
Propriétés
Formule moléculaire |
C9H19Br |
|---|---|
Poids moléculaire |
207.15 g/mol |
Nom IUPAC |
4-(bromomethyl)-2-methylheptane |
InChI |
InChI=1S/C9H19Br/c1-4-5-9(7-10)6-8(2)3/h8-9H,4-7H2,1-3H3 |
Clé InChI |
HMYWXWDRBAYVLD-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC(C)C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5R)-5-[(1R)-2-(Ethylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one](/img/structure/B13175615.png)


![5-{3-azabicyclo[3.1.0]hexan-3-yl}-1,3-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B13175632.png)
![7-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B13175635.png)

![6-Chloro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13175642.png)
![(2R,3S,5R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-5-(pyrazol-1-ylmethyl)-2-thiophen-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B13175646.png)



![2-{[1-(Bromomethyl)cyclopropyl]methyl}-5-methyloxolane](/img/structure/B13175653.png)
